4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H9BrN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include pyrazole oxides.
Reduction Reactions: Products include pyrazole amines.
Scientific Research Applications
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom facilitates electrophilic substitution reactions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the ethoxymethyl group.
4-Bromo-1-(ethoxymethyl)-1H-pyrazole: Similar but lacks the amine group.
Uniqueness
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine is unique due to the presence of both the ethoxymethyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H10BrN3O |
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Molecular Weight |
220.07 g/mol |
IUPAC Name |
4-bromo-1-(ethoxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10BrN3O/c1-2-11-4-10-3-5(7)6(8)9-10/h3H,2,4H2,1H3,(H2,8,9) |
InChI Key |
AQXXWANZUJFFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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